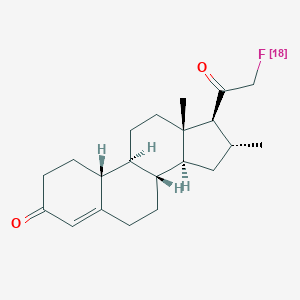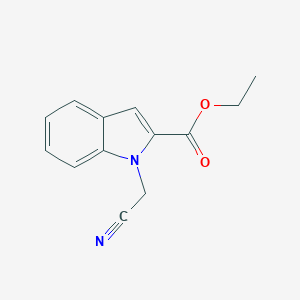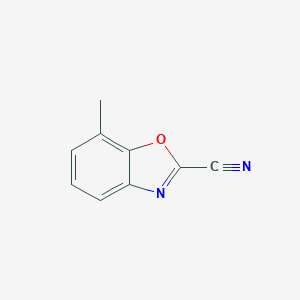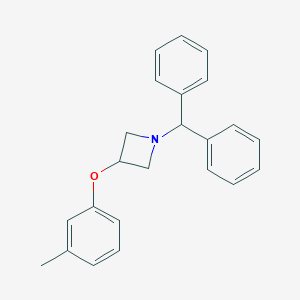
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine
Übersicht
Beschreibung
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine, also known as DPA, is a synthetic compound that belongs to the family of azetidines. This compound has gained significant attention in the scientific community due to its potential application in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, which is a programmed cell death mechanism. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to activate the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death. In the case of Alzheimer's disease, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their aggregation.
Biochemische Und Physiologische Effekte
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. In addition, 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been shown to exhibit antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its potent anticancer activity, its ability to inhibit the aggregation of amyloid-beta peptides, and its antibacterial and antifungal activity. However, the limitations of using 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine in lab experiments include its moderate yield and the need for recrystallization to improve its purity.
Zukünftige Richtungen
There are several future directions for the research on 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine. One potential direction is to investigate its potential application in the treatment of other diseases, such as Parkinson's disease, Huntington's disease, and prion diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Finally, further studies are needed to elucidate the mechanism of action of 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has been extensively studied for its potential application in medicinal chemistry. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine has also been investigated for its potential application in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of this disease.
Eigenschaften
CAS-Nummer |
132924-51-7 |
|---|---|
Produktname |
1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine |
Molekularformel |
C23H23NO |
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
1-benzhydryl-3-(3-methylphenoxy)azetidine |
InChI |
InChI=1S/C23H23NO/c1-18-9-8-14-21(15-18)25-22-16-24(17-22)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,22-23H,16-17H2,1H3 |
InChI-Schlüssel |
GUMJAZPWMLONOP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
1-(DIPHENYLMETHYL)-3-(3-METHYLPHENOXY)-AZETIDINE |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Butanol, 1-[[2-(1,1-dimethylethyl)cyclohexyl]oxy]-](/img/structure/B145415.png)
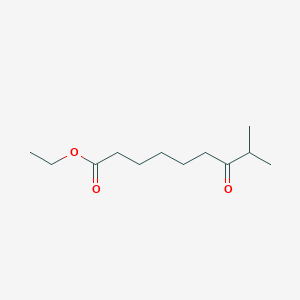
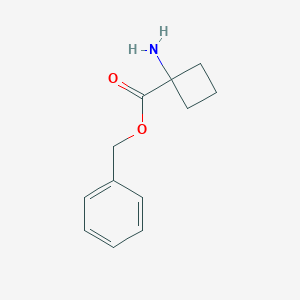
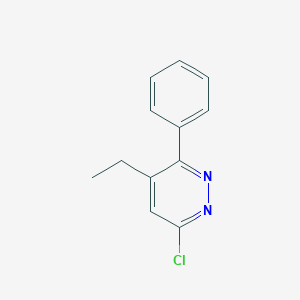
![1-Azabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B145422.png)
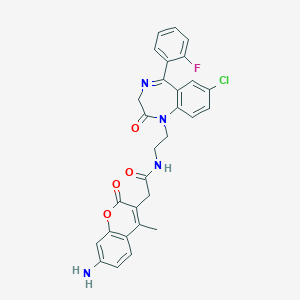
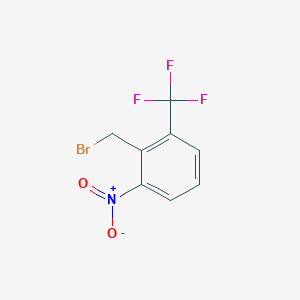
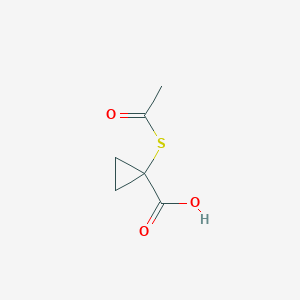
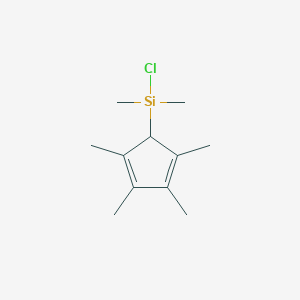
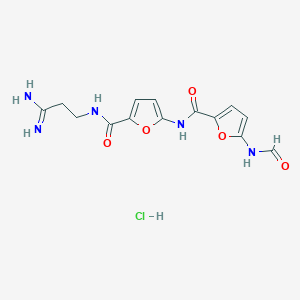
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
